5-Ethoxy-3-methyl-1-phenylpyrazole
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to 5-Ethoxy-3-methyl-1-phenylpyrazole, often involves the condensation of amino-pyrazoles with various carbonyl compounds. For instance, 5-Amino-3-methyl-1-phenylpyrazole has been condensed with different reagents to cyclize into pyrazolo[3,4-b]pyridines and other heterocyclic compounds, demonstrating the versatility in synthesizing pyrazole-based molecules (Tagdiwala & Rangnekar, 2007).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a nitrogen-containing five-membered ring. Structural analyses, including X-ray crystallography and NMR studies, have provided insights into the tautomeric states, hydrogen bonding, and conformational preferences of these molecules. For example, the structure of 5-ethoxycarbonyl-3-hydroxypyrazole, a related compound, demonstrates tautomerism in the solid state and highlights the impact of substituents on the pyrazole ring's properties (Infantes et al., 1998).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, depending on the substituents present on the pyrazole ring. The chemical reactivity of these compounds can be tailored by modifying the substituents, enabling the synthesis of a wide range of heterocyclic compounds with desired properties. For example, reactions involving 5-chloro-3-methyl-4-nitro-1-phenylpyrazole demonstrate the nucleophilic substitution capabilities of pyrazole derivatives (Deeb, 2013).
Scientific Research Applications
Synthesis and Chemical Properties
5-Ethoxy-3-methyl-1-phenylpyrazole and its derivatives serve as crucial intermediates in synthesizing a variety of heterocyclic compounds, demonstrating versatility in chemical synthesis. For instance, 5-Amino-3-methyl-1-phenylpyrazole has been utilized to create fused and pendant pyrazole heterocyclic compounds, which are further evaluated as fluorescent brightening agents. This showcases the compound's application in developing materials with desired optical properties (P. V. Tagdiwala & D. W. Rangnekar, 2007). Similarly, reactions involving this compound have led to the synthesis of newly substituted pyrazoles and pyrazolo[3,4-b]pyridines, further emphasizing its role in expanding the chemical diversity of pyrazole-based frameworks (T. El‐Emary, 2007).
Antimicrobial and Antiviral Activities
Research into the biological activities of pyrazole derivatives, including those related to 5-Ethoxy-3-methyl-1-phenylpyrazole, has revealed their potential in medical applications. Novel halopyrazole derivatives synthesized from related compounds have shown good antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Z. Siddiqui et al., 2013). Furthermore, benzamide-based 5-aminopyrazoles and their fused heterocycles have demonstrated remarkable activity against the avian influenza virus, highlighting their significance in developing new antiviral therapies (A. Hebishy et al., 2020).
Corrosion Inhibition
Compounds derived from pyrazole structures, including those related to 5-Ethoxy-3-methyl-1-phenylpyrazole, have been investigated for their corrosion inhibition properties. Bipyrazolic type organic compounds have demonstrated significant efficiency in inhibiting corrosion of pure iron in acidic media, suggesting applications in protecting metal surfaces and extending their lifecycle (A. Chetouani et al., 2005).
Coordination Chemistry
The coordination chemistry of pyrazole derivatives, including those structurally related to 5-Ethoxy-3-methyl-1-phenylpyrazole, has been explored for developing new materials and catalysts. Studies on the coordination chemistry of pyrazole derivatives shed light on their potential in creating complex structures with diverse applications, from catalysis to materials science (D. M. Ibrahim, 2018).
Safety And Hazards
properties
IUPAC Name |
5-ethoxy-3-methyl-1-phenylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-15-12-9-10(2)13-14(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXKUHSBZQQDHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NN1C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339268 | |
Record name | 5-Ethoxy-3-methyl-1-phenylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-3-methyl-1-phenylpyrazole | |
CAS RN |
1016-41-7 | |
Record name | 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1016-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethoxy-3-methyl-1-phenylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BU3Y83TWD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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